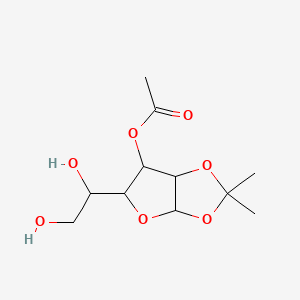
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is a derivative of galactose, a type of sugar. This compound is often used in research due to its unique structural properties and its role as an intermediate in various chemical reactions. It has the molecular formula C11H18O7 and a molecular weight of 262.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose typically involves the protection of the hydroxyl groups of galactose followed by acetylation. One common method includes the following steps:
Protection of Hydroxyl Groups: Galactose is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Acetylation: The protected galactose derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active sugars.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose involves its interaction with various enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but derived from glucose instead of galactose.
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another derivative of glucose with different protective groups.
Uniqueness
3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is unique due to its specific acetyl and isopropylidene protective groups, which confer distinct chemical properties and reactivity. Its structural features make it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Propiedades
IUPAC Name |
[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHWTXULRQTAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
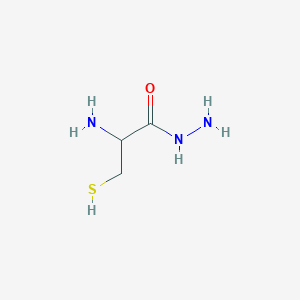
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)

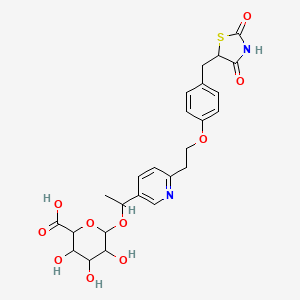
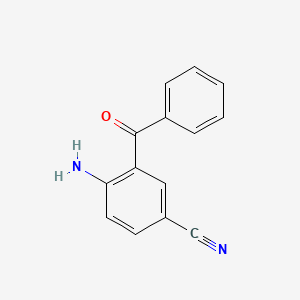
![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
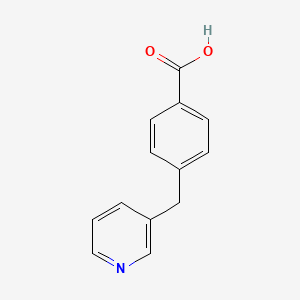

![2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)
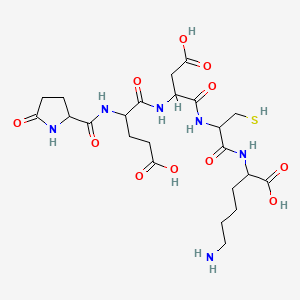
![2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B12293403.png)
